molecular formula C10H9NOS B3114241 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone CAS No. 20077-88-7

1-(2-Methylbenzo[d]thiazol-5-yl)ethanone

Cat. No.: B3114241
CAS No.: 20077-88-7
M. Wt: 191.25 g/mol
InChI Key: KPMZOEHLPRSIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzo[d]thiazole Heterocycles in Chemical and Materials Sciences

Benzo[d]thiazoles are a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. rsc.org This bicyclic system is noted for its aromaticity and relative stability, while also possessing reactive sites that allow for functionalization. bibliomed.org The unique electronic properties and structural versatility of the benzothiazole (B30560) core have made it a prominent scaffold in various scientific fields. rsc.orgijsrst.com

In medicinal chemistry, benzothiazole derivatives are of immense interest due to their wide spectrum of biological activities. rsc.orgpcbiochemres.com Researchers have extensively investigated these compounds for their potential as antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antiviral agents. rsc.orgresearchgate.net The benzothiazole moiety is a key structural component in numerous natural products and synthetic drugs. ijsrst.comresearchgate.net For instance, certain 2-aryl-benzothiazoles have been identified as a new class of potent and selective anticancer drugs. rsc.org

Beyond pharmaceuticals, the applications of benzothiazoles extend into materials science and industry. They are utilized as precursors for dyes, in polymer chemistry, and as vulcanization accelerators in the rubber industry. bibliomed.orgjchemrev.com Furthermore, specific derivatives serve as imaging agents for detecting β-amyloid plaques, which are associated with Alzheimer's disease, and are used as sensitizers in photography. bibliomed.orgjchemrev.com

Table 1: Properties of the Parent Compound Benzo[d]thiazole

Property Value
Chemical Formula C₇H₅NS
Appearance Colorless, slightly viscous liquid bibliomed.org
Basicity Weak base rsc.orgresearchgate.net
Key Feature Fused benzene and thiazole rings rsc.org

Importance of Specific Structural Analogues within Benzo[d]thiazole Research

The diverse applications of benzothiazoles are a direct result of the targeted synthesis of specific structural analogues. Minor modifications to the core benzothiazole structure can dramatically alter a compound's physical, chemical, and biological properties, enhancing its efficacy and selectivity for a particular purpose. ijsrst.comresearchgate.net This structure-activity relationship is a central theme in benzothiazole research. pcbiochemres.com

The strategic placement of different functional groups on the benzothiazole ring system allows chemists to fine-tune the molecule's characteristics. For example, the introduction of an amino group at the 2-position, creating 2-aminobenzothiazoles, has been a particularly fruitful area of research, yielding compounds with applications in the treatment of diabetes, epilepsy, and various infections. bibliomed.org Similarly, the synthesis of 2-aryl-benzothiazoles has led to the discovery of compounds with significant antitumor properties. rsc.org The ability to create a vast library of derivatives by altering substituents is a key driver of innovation in fields utilizing this heterocyclic system. pcbiochemres.com

Overview of Current Research Directions Pertaining to 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone and Related Acetophenone (B1666503) Derivatives

Current research involving this compound and its related acetophenone derivatives primarily focuses on their role as versatile intermediates in organic synthesis. The ethanone (B97240) (acetyl) group attached to the benzothiazole ring is a key functional group, offering a reactive site for further chemical transformations. evitachem.com

Compounds like this compound serve as building blocks for constructing more complex molecules with potential biological activities. nih.govnih.gov For instance, related structures such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one are used to synthesize novel compounds containing multiple thiazole rings, which are then evaluated for their antimicrobial properties. nih.gov The condensation of thiazole derivatives with acetophenones is a common synthetic strategy. evitachem.com

Research on analogous compounds, such as 1-(2-bromobenzo[d]thiazol-5-yl)ethanone, highlights their importance as critical intermediates in the discovery of new anticancer and antimicrobial drugs. The synthesis of these molecules often involves the careful introduction of the ethanone group onto the benzothiazole scaffold. Studies on compounds like 1-(4-Methyl-2-(2-(1-(thiophen-2-yl) ethylidene) hydrazinyl) thiazol-5-yl) ethanone are directed towards developing new anticancer therapies by creating hybrid molecules. nih.gov The overarching goal in this area of research is to leverage the reactivity of the acetophenone moiety to synthesize novel benzothiazole derivatives with enhanced therapeutic or material properties.

Table 2: Properties of this compound and a Related Analogue

Compound Molecular Formula Key Functional Groups Research Interest
1-(2-Methylbenzo[d]thiazol-4-yl)ethanone C₁₀H₉NOS evitachem.com Methyl, Thiazole, Ketone evitachem.com Lead compound for drug design, material synthesis evitachem.com
1-(2-Bromobenzo[d]thiazol-5-yl)ethanone C₉H₆BrNOS Bromo, Thiazole, Ketone Intermediate for anticancer and antimicrobial drug discovery

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-1,3-benzothiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-6(12)8-3-4-10-9(5-8)11-7(2)13-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMZOEHLPRSIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287808
Record name 1-(2-Methyl-5-benzothiazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20077-88-7
Record name 1-(2-Methyl-5-benzothiazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20077-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-5-benzothiazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Construction of 1 2 Methylbenzo D Thiazol 5 Yl Ethanone and Its Benzo D Thiazole Analogues

Established Synthetic Pathways for Benzo[d]thiazole Core Structures

The construction of the benzo[d]thiazole ring system is a cornerstone of heterocyclic chemistry, with several reliable methods being developed over the years. These pathways often involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

Condensation Reactions Involving 2-Aminobenzenethiol Precursors

The most conventional and widely employed method for the synthesis of 2-substituted benzo[d]thiazoles is the condensation of a 2-aminobenzenethiol with a variety of carbonyl compounds or their derivatives. chemicalbook.com This approach is highly versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzothiazole (B30560) core.

For the synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone, a plausible route involves the reaction of 4-amino-3-mercaptoacetophenone with acetic anhydride (B1165640) or acetic acid. The amino group of the 2-aminobenzenethiol derivative attacks the carbonyl carbon of the acetic acid derivative, followed by cyclization and dehydration to yield the final benzothiazole product. The Jacobson synthesis is a classic example of this type of cyclization. nih.gov

Key precursors for this method are substituted 2-aminobenzenethiols. Their synthesis can be achieved through several routes, including the Herz reaction, which involves the treatment of an aniline (B41778) with sulfur monochloride, or the reduction of bis(o-nitrophenyl) disulfides.

Cyclization and Ring-Forming Strategies

Intramolecular cyclization reactions are another important strategy for the formation of the benzo[d]thiazole core. These methods typically start with an ortho-substituted aniline derivative that already contains the necessary sulfur atom. For instance, the Jacobson cyclization of thiobenzanilides is a well-known method for synthesizing 2-arylbenzothiazoles. ijper.org

While not directly applicable to the synthesis of a 2-methyl derivative from simple starting materials, these cyclization strategies highlight the importance of the ortho-disubstituted benzene ring as a key structural motif in benzothiazole synthesis.

One-Pot Multicomponent Approaches for Complex Benzo[d]thiazole Derivatives

In recent years, one-pot multicomponent reactions have gained significant attention due to their efficiency, atom economy, and the ability to generate molecular complexity in a single step. Several such methods have been developed for the synthesis of substituted benzothiazoles. These reactions often involve the in situ formation of the key 2-aminobenzenethiol intermediate or the direct construction of the benzothiazole ring from three or more starting materials.

For example, a three-component reaction of o-iodoanilines, a sulfur source like potassium sulfide, and a carbon source such as dimethyl sulfoxide (B87167) (DMSO) can yield 2-unsubstituted benzothiazoles. organic-chemistry.org While this specific example does not yield a 2-methyl derivative, it illustrates the power of multicomponent strategies in simplifying synthetic procedures.

Reaction Type Precursors Key Features Applicability to Target Compound
Condensation2-Aminobenzenethiol, Carboxylic Acid/DerivativeVersatile, wide substrate scopeHigh, via condensation of 4-amino-3-mercaptoacetophenone with acetic anhydride.
Intramolecular CyclizationThiobenzanilidesForms 2-aryl derivatives efficientlyIndirect, more suitable for 2-aryl analogues.
One-Pot Multicomponento-Iodoaniline, Sulfur Source, Carbon SourceHigh efficiency and atom economyPotentially adaptable with appropriate starting materials.

Advanced Synthetic Techniques and Methodological Innovations

To address the growing demand for sustainable and efficient chemical processes, modern synthetic methodologies have been applied to the synthesis of benzo[d]thiazoles. These techniques often offer advantages in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis (MAS) Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The application of microwave irradiation in the synthesis of benzothiazoles has been shown to significantly reduce reaction times and, in many cases, improve product yields.

The condensation of 2-aminobenzenethiols with carboxylic acids, which can be a slow process under conventional heating, can be completed in a matter of minutes under microwave irradiation. nih.gov For the synthesis of this compound, a microwave-assisted condensation of 4-amino-3-mercaptoacetophenone with acetic acid would be a highly efficient approach. Various studies have reported the successful synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and different aldehydes or carboxylic acids under microwave conditions, often without the need for a catalyst. mdpi.com

Method Reactants Conditions Advantages
MAS Condensation2-Aminothiophenol, Carboxylic AcidMicrowave irradiation, often solvent-freeRapid reaction times, high yields, cleaner reactions.
MAS Cyclizationo-HaloanilidesMicrowave heating with a sulfur sourceCan be more efficient than conventional heating.

Catalyst-Free and Environmentally Benign Synthetic Conditions

The development of catalyst-free and environmentally friendly synthetic methods is a major goal in modern chemistry. For the synthesis of benzothiazoles, several approaches have been developed that avoid the use of toxic catalysts and solvents.

Reactions in water or under solvent-free conditions are particularly attractive from a green chemistry perspective. For instance, the condensation of 2-aminothiophenol with aldehydes can be carried out in an aqueous medium, often with the aid of a mild and reusable catalyst, or in some cases, with no catalyst at all. organic-chemistry.org The use of heterogeneous catalysts that can be easily recovered and reused also contributes to the environmental benignity of the process.

Furthermore, catalyst-free methods for the synthesis of 2-substituted benzothiazoles have been reported, which rely on the inherent reactivity of the starting materials under specific conditions, such as thermal or microwave activation. These methods offer a simplified and more sustainable route to this important class of heterocyclic compounds.

Approach Key Features Examples
Aqueous MediaUse of water as a solvent, often with a mild catalyst.Condensation of 2-aminothiophenol with aldehydes.
Solvent-Free ConditionsReactants are mixed without a solvent, often with heating.Microwave-assisted synthesis of 2-substituted benzothiazoles.
Reusable CatalystsUse of solid-supported or heterogeneous catalysts.Montmorillonite or silica-supported catalysts.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers efficient and versatile routes to the benzo[d]thiazole core. Various metals, including palladium, copper, nickel, and ruthenium, have been successfully employed to catalyze the formation of the thiazole ring fused to a benzene ring.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for C-S and C-N bond formation, which are crucial steps in the synthesis of benzothiazoles. One common approach involves the intramolecular cyclization of N-(2-halophenyl)thioamides. While not a direct synthesis of the target molecule, this methodology is fundamental for creating the core benzothiazole structure which can be later functionalized.

Copper-Catalyzed Syntheses: Copper-catalyzed reactions provide a cost-effective alternative to palladium. These methods often involve the condensation of 2-aminothiophenols with various coupling partners. For instance, copper catalysts can facilitate the reaction between 2-aminothiophenols and acyl chlorides or aldehydes, leading to the formation of 2-substituted benzothiazoles.

Nickel-Catalyzed Syntheses: Nickel catalysis has emerged as a powerful tool for the synthesis of benzothiazoles. Nickel catalysts can promote the cyclization of N-arylthioureas through an intramolecular C-H functionalization pathway. This method is advantageous as it avoids the need for pre-functionalized starting materials.

Ruthenium-Catalyzed Syntheses: Ruthenium catalysts have been utilized for the regioselective amidation of 2-aryl benzo[d]thiazoles, which, while not a direct synthesis of the ketone, demonstrates the utility of ruthenium in functionalizing the benzothiazole core. nih.gov

CatalystStarting MaterialsKey Features
PalladiumN-(2-halophenyl)thioamidesHigh efficiency in C-S and C-N bond formation.
Copper2-Aminothiophenols and acyl chlorides/aldehydesCost-effective, good for 2-substituted benzothiazoles.
NickelN-ArylthioureasIntramolecular C-H functionalization, avoids pre-functionalization.
Ruthenium2-Aryl benzo[d]thiazoles and acyl azidesRegioselective C-N bond formation. nih.gov

Regioselective Functionalization of the Benzo[d]thiazole Moiety

The introduction and modification of substituents at specific positions of the benzo[d]thiazole ring are critical for tuning the properties of the final compounds.

Targeted Substituent Introduction at the C-5 Position

The introduction of an acetyl group at the C-5 position of the 2-methylbenzo[d]thiazole core is a key step in the synthesis of the target compound. The most common method for this transformation is the Friedel-Crafts acylation. This reaction typically involves the use of acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The regioselectivity of the acylation is influenced by the electronic properties of the benzothiazole ring. The thiazole ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. However, the substitution pattern is directed by the heteroatoms. In the case of 2-methylbenzo[d]thiazole, electrophilic substitution, including Friedel-Crafts acylation, is generally directed to the C-4 and C-6 positions. Achieving selective C-5 acylation can be challenging and may require specific reaction conditions or the use of directing groups.

An alternative strategy involves the use of 5-bromo-2-methylbenzo[d]thiazole as a precursor. The bromo-substituent can be converted to an acetyl group through a metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling with an appropriate acetyl-containing organometallic reagent, followed by oxidation if necessary.

Strategies for Modification of the 2-Methyl Group and Carbonyl Functionality

The 2-methyl group of the benzothiazole ring is acidic and can be functionalized through various reactions. For instance, it can undergo condensation with aldehydes to form styryl derivatives. Oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, providing a handle for further modifications.

The carbonyl group of the ethanone (B97240) moiety at the C-5 position offers a plethora of opportunities for derivatization. Standard ketone chemistry can be applied to introduce a wide range of functional groups. For example:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can then be further functionalized.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents.

Condensation Reactions: The carbonyl group can undergo condensation with amines or hydrazines to form imines or hydrazones, respectively. For instance, reaction with thiosemicarbazide (B42300) followed by cyclization can lead to the formation of thiazole-containing derivatives. nih.gov

Alpha-Halogenation: The carbon alpha to the carbonyl group can be halogenated, for example, using bromine in acetic acid, to produce α-bromo ketones. nih.gov These intermediates are valuable for subsequent nucleophilic substitution reactions to introduce diverse functionalities. nih.gov

Derivatization of Hydroxyl-Substituted Benzo[d]thiazole Intermediates

An alternative and often highly regioselective route to this compound involves the use of a 5-hydroxy-2-methylbenzo[d]thiazole intermediate. nih.gov This approach offers better control over the position of the acetyl group.

The synthesis of the 5-hydroxy-2-methylbenzo[d]thiazole precursor can be achieved through the cyclization of an appropriately substituted aminophenol with a thioacetylating agent. Once the 5-hydroxy derivative is obtained, it can be converted to the target ketone through a two-step sequence:

O-Acetylation: The hydroxyl group is first acetylated using acetyl chloride or acetic anhydride to form the corresponding 5-acetoxy-2-methylbenzo[d]thiazole.

Fries Rearrangement: The 5-acetoxy derivative is then subjected to a Fries rearrangement. This reaction, typically catalyzed by a Lewis acid like AlCl₃, involves the intramolecular migration of the acetyl group from the oxygen atom to the ortho and para positions of the benzene ring. By carefully controlling the reaction conditions, such as temperature and solvent, the migration can be directed to favor the formation of the desired 1-(5-hydroxy-2-methylbenzo[d]thiazol-4-yl)ethanone or 1-(5-hydroxy-2-methylbenzo[d]thiazol-6-yl)ethanone. Subsequent removal of the hydroxyl group, if necessary, would lead to the target compound. It is important to note that the direct Fries rearrangement to the 5-position is not typical, and this route would likely yield the 4- or 6-acetylated product. A more direct approach would be the acylation of a protected 5-hydroxy-2-methylbenzothiazole, followed by deprotection.

The derivatization of hydroxyl-substituted benzothiazoles is a versatile strategy, as the hydroxyl group can also be converted into other functional groups, such as ethers, through Williamson ether synthesis, providing access to a wider range of analogues. nih.gov

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone, both ¹H and ¹³C NMR would be employed to confirm its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzothiazole (B30560) ring system are expected to appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns (e.g., doublets, doublet of doublets) providing crucial information about their substitution pattern and coupling with adjacent protons. The methyl group attached to the thiazole (B1198619) ring (C2-methyl) would likely present as a sharp singlet at approximately δ 2.8 ppm. Similarly, the acetyl methyl group (ethanone moiety) would also be a singlet, expected around δ 2.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbonyl carbon of the ethanone (B97240) group is characteristically found far downfield, typically in the δ 195-205 ppm range. The aromatic and heteroaromatic carbons of the benzothiazole core would resonate between δ 120-155 ppm. The methyl carbons from both the C2-methyl and the acetyl groups would appear in the upfield region of the spectrum, generally below δ 30 ppm.

Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
C2-CH₃~2.8 (s, 3H)~20
COCH₃~2.6 (s, 3H)~26
Aromatic CHs~7.5-8.5 (m)~120-135
Aromatic Quaternary Cs-~135-155
C=O-~197

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound (molecular formula C₁₀H₉NOS), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the benzothiazole and ethanone moieties. Common fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion [M-15]⁺.

Cleavage of the acetyl group to generate a benzothiazole radical cation.

Ring fragmentation of the benzothiazole core, leading to smaller, characteristic ions.

Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.

Predicted Key Mass Spectrometry Fragments

Fragment Predicted m/z Description
[M]⁺191.04Molecular Ion
[M-CH₃]⁺176.02Loss of a methyl radical from the acetyl group
[C₈H₆NS]⁺148.02Loss of the acetyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretch of the ketone group, expected in the region of 1680-1700 cm⁻¹. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N and C-S stretching vibrations of the thiazole ring would also be present, typically in the fingerprint region (below 1400 cm⁻¹).

Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch> 3000
Aliphatic C-H (methyl)Stretch2850-3000
Carbonyl (C=O)Stretch1680-1700
Aromatic C=CStretch1450-1600
C-NStretch1300-1350

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of atoms in this compound and detailed information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of the compound is required. The diffraction data would reveal the crystal system, space group, and unit cell dimensions. The solved crystal structure would show the planarity of the benzothiazole ring system and the orientation of the acetyl group relative to the aromatic core. This information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material context. While no specific crystallographic data for this compound has been reported, studies on similar substituted benzothiazoles have provided detailed insights into their solid-state structures. nih.gov

Computational Chemistry and Theoretical Investigations of 1 2 Methylbenzo D Thiazol 5 Yl Ethanone and Benzo D Thiazole Systems

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzothiazole (B30560) systems, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G or 6-311G, have been successfully employed to determine various molecular properties. mdpi.comscirp.orgniscpr.res.in These calculations provide a theoretical framework for understanding the relationship between the molecular structure of compounds like 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone and their chemical behavior.

Calculations performed with methods like B3LYP are noted to be superior to the Hartree-Fock (HF) approach for these molecular problems. mdpi.comresearchgate.net For instance, bond lengths calculated by the HF method tend to be slightly shorter than those obtained by DFT methods. researchgate.net The optimization process confirms that the calculated structure represents a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies in the vibrational analysis. mdpi.com This analysis is crucial for ensuring the stability of the predicted conformation.

Below is a representative table of optimized geometric parameters for a related benzothiazole derivative, illustrating the type of data obtained from DFT calculations.

ParameterCalculated Value (B3LYP/6-311G(d,p)) for 2-(4-methoxyphenyl)benzo[d]thiazole
R(C1-C2)1.394 Å
R(C2-S12)1.750 Å
R(C11-N13)1.295 Å
A(C1-C2-C3)119.2°
A(C2-S12-C13)89.6°
A(S12-C13-N11)115.1°

Data derived from studies on related benzothiazole systems. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. asianpubs.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. niscpr.res.in

For benzothiazole derivatives, the HOMO is typically delocalized over the aryl donors and parts of the benzothiazole core, while the LUMO is also distributed across the π-conjugated system. researchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. niscpr.res.in DFT calculations are widely used to compute the energies of these orbitals and the resulting energy gap. researchgate.net For example, in a study of N,N'-bis-(2-thiazol-yl)methylenediamine, the HOMO and LUMO energies were calculated to confirm that charge transfer occurs within the molecule. asianpubs.orgresearchgate.net Theoretical investigations on various benzothiazole derivatives reveal that substitutions on the benzothiazole ring can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. tandfonline.com

Compound SystemEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzothiazole Derivative 1-6.25-1.874.38
Benzothiazole Derivative 2-5.98-2.473.51
3-phenylbenzo[d]thiazole-2(3H)-imine-6.71-1.545.17

Data represents typical values for thiazole (B1198619) and benzothiazole systems from various computational studies. researchgate.netdistantreader.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. niscpr.res.in The MEP surface is color-coded to indicate different electrostatic potential values. scirp.org Typically, red regions represent negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. scispace.com

In studies of benzothiazole derivatives, MEP maps are generated from DFT-optimized geometries. scirp.org These maps help in understanding intermolecular interactions and molecular recognition processes, such as hydrogen bonding. scirp.org For the benzothiazole nucleus, the nitrogen atom and any carbonyl oxygen atoms (as in the ethanone (B97240) substituent) are generally expected to be centers of negative potential, making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential. scispace.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. scirp.orgresearchgate.net This method investigates the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. scirp.org Key descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the global electrophilicity index (ω). niscpr.res.indistantreader.org

Chemical Hardness (η) is a measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." niscpr.res.indistantreader.org

Global Softness (S) is the reciprocal of hardness (S = 1/2η) and indicates a molecule's polarizability. niscpr.res.in

Electronegativity (χ) measures the ability of a molecule to attract electrons. distantreader.org

Electrophilicity Index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment. niscpr.res.in

These descriptors are crucial for comparing the reactivity of different benzothiazole derivatives and understanding the effects of various substituents. researchgate.net

CompoundHardness (η)Softness (S)Electrophilicity (ω)
3-phenylbenzo[d]thiazole-2(3H)-imine2.580.193.62
para-NO2 substituted derivative2.620.195.05
para-OH substituted derivative2.490.203.37

Representative data for a substituted benzothiazole system calculated at the M06-2x/6-311++G(d,p) level of theory. researchgate.net

DFT calculations can also be used to predict the thermodynamic properties of molecules, such as standard enthalpy (H), entropy (S), and Gibbs free energy (G). niscpr.res.inresearchgate.net These parameters are essential for understanding the stability of different conformers and predicting the spontaneity of chemical reactions. scirp.org By calculating these properties at different temperatures, it is possible to assess the thermal stability of compounds like this compound.

For example, theoretical studies on benzothiazole derivatives have shown that the formation reactions are often exothermic and spontaneous, as indicated by negative values of enthalpy and Gibbs free energy of formation, respectively. scirp.org These computational predictions provide valuable thermodynamic insights that complement experimental findings.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are essential computational tools in medicinal chemistry and drug design. researchgate.net These methods aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.netnih.gov By developing these models, it becomes possible to predict the characteristics of new, unsynthesized molecules, thereby streamlining the drug discovery process. researchgate.net For benzothiazole derivatives, QSAR/QSPR models are developed by calculating a variety of molecular descriptors that quantify the structural, electronic, and physicochemical features of the molecules. These descriptors are then correlated with experimental data, such as biological activity or properties like lipophilicity. chula.ac.thresearchgate.net

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter in drug design, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net QSPR models are frequently developed to predict the lipophilicity of compounds like benzothiazole derivatives. These models attempt to relate structural features to the compound's partitioning behavior between an aqueous and a lipid phase. researchgate.net

In the development of QSAR models for benzothiazole derivatives, descriptors related to hydrophilicity and lipophilicity play a significant role. For instance, some studies have shown that substituting benzothiazole structures with lipophilic groups can be crucial for improving biological activity. chula.ac.th Conversely, other models have indicated that a negative contribution from hydrophilic surface area descriptors favors the substitution of aryl or heteroaryl rings, suggesting a complex relationship between structure and activity. chula.ac.th The development of these statistical models relies on calculating various descriptors and using regression techniques to build a predictive equation. researchgate.netugm.ac.id

The following table showcases descriptors that are often considered in QSAR/QSPR models for benzothiazole systems, including those relevant to lipophilicity.

Descriptor ClassExample DescriptorsRelevance to Lipophilicity & Activity
Physicochemical LogP (Octanol-Water Partition Coefficient)Directly measures lipophilicity, affecting membrane permeability and transport. researchgate.net
Molar Refractivity (MR)Relates to molecular volume and polarizability, influencing binding interactions.
Topological Polar Surface Area (TPSA)Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. rdd.edu.iq
Electronic HOMO (Highest Occupied Molecular Orbital) EnergyRelates to the molecule's ability to donate electrons in reactions. nih.govresearchgate.net
LUMO (Lowest Unoccupied Molecular Orbital) EnergyRelates to the molecule's ability to accept electrons. nih.govresearchgate.net
Dipole MomentInfluences solubility and interactions with polar biological targets. nih.govresearchgate.net
Topological Hosoya IndexA topological index that can correlate with various molecular properties. chula.ac.th
6-Chain CountIndicates the number of six-membered rings, which can influence anticancer potential. chula.ac.th

Due to the large number of potential molecular descriptors, data analysis techniques are necessary to build robust and interpretable QSAR models. Principal Component Analysis (PCA) is a multivariate statistical method used to reduce the dimensionality of a dataset while retaining most of the original information. nih.govmdpi.com In QSAR studies of benzothiazole and related systems, PCA can be used to identify the most important descriptors that explain the variance in the data and to visualize the relationships between different compounds. nih.gov By transforming a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components, PCA helps in selecting the most relevant variables for model building and identifying outliers. mdpi.comresearchgate.net

Once the key descriptors are identified, various regression methods are employed to create the QSAR model. These methods establish the mathematical relationship between the selected descriptors and the biological activity.

Simple Linear Regression (SLR): This method is used when a single descriptor can predict the activity.

Multiple Linear Regression (MLR): MLR is one of the most common methods in QSAR, used to model the linear relationship between two or more independent variables (descriptors) and a dependent variable (biological activity). researchgate.netnih.gov For benzothiazole derivatives, MLR has been used to develop QSAR models for various activities, such as antimalarial and caspase-3 inhibitory activities. researchgate.netnih.gov The quality of an MLR model is assessed by statistical parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validation coefficient (Q²), which assesses the model's predictive power. nih.gov

Multiple Non-Linear Regression (MNLR): When the relationship between the descriptors and the activity is not linear, MNLR methods can be applied to capture these more complex correlations.

A typical workflow for developing a QSAR model for benzothiazole derivatives might involve calculating a wide range of descriptors, using PCA to reduce the complexity of the data, and then applying MLR to build a predictive model. The final model is then validated to ensure its robustness and predictive ability. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. For this compound and related benzothiazole systems, molecular docking provides insights into how these compounds might interact with various biological targets. ijpbs.combiointerfaceresearch.com

Molecular docking simulations have been widely applied to study the interactions of benzothiazole derivatives with a variety of macromolecular targets implicated in different diseases. These studies help to identify key amino acid residues in the active site of a target that are crucial for binding. ijpbs.comnih.gov The extended π-delocalized system of the benzothiazole ring is capable of engaging in π–π stacking interactions with aromatic residues of the target protein. mdpi.com

Examples of macromolecular targets for which benzothiazole derivatives have been studied include:

Enzymes in Alzheimer's Disease: Benzothiazole derivatives have been docked into the active site of human BACE-1, an enzyme involved in the production of β-amyloid plaques. ijpbs.com

Cancer-Related Kinases: The p56lck enzyme, a protein kinase involved in T-cell signaling, has been a target for benzothiazole-based inhibitors. biointerfaceresearch.com Docking studies have helped to understand how these compounds bind to the ATP-binding site of the kinase. biointerfaceresearch.com

Antimicrobial Targets: Dihydroorotase and dihydropteroate (B1496061) synthase (DHPS) are enzymes that have been targeted by benzothiazole derivatives for their potential antimicrobial activity. nih.govnih.gov Docking studies have revealed hydrogen bonding and hydrophobic interactions with active site residues. nih.govnih.gov

GABA-Aminotransferase (GABA-AT): As a target for anticonvulsant agents, docking studies of benzothiazole derivatives with GABA-AT have been performed to predict their inhibitory potential. researchgate.net

The table below summarizes some of the key binding interactions observed in docking studies of benzothiazole derivatives with various targets.

Target ProteinDisease AreaKey Interacting ResiduesTypes of Interactions Observed
Human BACE-1Alzheimer's Disease-Not specified in the provided context.
p56lck KinaseCancerHinge region, Allosteric siteHydrogen bonds, hydrophobic interactions. biointerfaceresearch.com
DihydroorotaseAntimicrobialLEU222, ASN44Hydrogen bonds, hydrophobic interactions. nih.gov
DHPS EnzymeAntimicrobialLys220Arene-H interactions. nih.gov
GABA-ATEpilepsyN-Glu109, N-Asn110, O-Cys47Hydrogen bonds. researchgate.net

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). mdpi.com These scores provide a quantitative estimate of the strength of the interaction between the ligand and the target, with lower (more negative) values generally indicating a more favorable interaction. researchgate.net For example, in a study of benzothiazole derivatives as potential GABA-aminotransferase inhibitors, compounds with excellent MolDock scores ranging from -104.23 to -121.56 were identified. researchgate.net

The principles of molecular recognition that govern these interactions are multifaceted and include:

Surface Complementarity: The shape and size of the ligand must be complementary to the binding site of the receptor. nih.gov

Thermodynamics: The binding process is governed by changes in enthalpy and entropy. nih.gov

Physicochemical Properties: A variety of non-covalent interactions contribute to the stability of the ligand-receptor complex. These include:

Hydrogen Bonds: These are crucial for specificity and are frequently observed between benzothiazole derivatives and their targets. researchgate.net

Hydrophobic Interactions: The nonpolar parts of the ligand interact favorably with nonpolar residues in the binding pocket. nih.gov

π-π Stacking and Arene-H Interactions: The aromatic nature of the benzothiazole ring system allows for these types of interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. mdpi.com

By analyzing these interactions, researchers can understand the key structural features required for a ligand to bind effectively to its target, which is essential information for designing more potent and selective molecules. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. plos.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand in the binding site. plos.org

For benzothiazole systems, MD simulations are used to:

Assess the Stability of the Ligand-Protein Complex: By running a simulation for a specific period (e.g., 50 ns), researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. plos.org This helps to validate the results of molecular docking. nih.gov

Analyze Conformational Changes: MD simulations can reveal how the binding of a ligand may induce conformational changes in the protein, which can be important for its function. mdpi.com

Study Protein-Ligand Contacts: These simulations provide detailed information about the persistence of specific interactions, such as hydrogen bonds, over the course of the simulation. nih.gov

In studies involving benzothiazole derivatives, MD simulations have been used to confirm the stability of docked complexes, for example, with targets like the SARS-CoV-2 main protease and acetylcholinesterase. nih.govnih.govacs.org The results of these simulations, such as the analysis of root-mean-square deviation (RMSD) of the protein and ligand, can provide strong evidence for the potential of a compound as a stable inhibitor. nih.gov

Investigation of Molecular Flexibility and Conformational Transitions

Computational chemistry provides powerful tools for investigating the molecular flexibility and conformational transitions of benzo[d]thiazole systems. Through methods like Density Functional Theory (DFT), researchers can perform detailed conformational analyses to identify stable molecular structures and understand the energy landscapes governing transitions between them. mdpi.comresearchgate.net These theoretical investigations are crucial for understanding how the three-dimensional structure of these molecules influences their properties and reactivity.

A common approach to studying molecular flexibility involves systematically rotating specific parts of a molecule around a designated dihedral angle and calculating the potential energy for each conformation. This process, known as a molecular geometry scan, helps to identify the most energetically favorable structures (conformers). mdpi.com

In a computational study on benzothiazole derivatives, a conformational analysis was conducted by varying the dihedral angle between the benzothiazole ring and an attached phenyl ring in 30° increments over a full 360° rotation. mdpi.com This analysis identified twelve distinct conformers, among which two were found to be the most energetically stable. These stable conformers occurred at dihedral angles of 0° and 180°, indicating that planar arrangements are preferred. mdpi.com

Table 1: Stable Conformers of a Benzothiazole Derivative

Dihedral Angle (°) Total Energy (Hartree) Relative Stability
0 -0.084752 Most Stable
180 -0.084752 Most Stable

Data sourced from a conformational analysis using the B3YLP/6-311G(d,p)/SMD1,4-dioxane level of theory. mdpi.com

The stability of specific conformations is governed by underlying electronic interactions within the molecule. Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions, such as intramolecular charge transfer (ICT) and hyperconjugation, which contribute significantly to molecular stability. scirp.orgscirp.org For instance, in the benzothiazole system, a significant stabilizing interaction occurs between the lone pair electrons of the sulfur atom and the antibonding orbital of the C7-N13 bond. scirp.orgscirp.org This interaction, denoted as LP (2) S14 → π* (C7-N13), has a high stabilization energy, indicating its importance in maintaining the molecule's structure. scirp.orgscirp.org

Furthermore, computational studies are used to confirm the structures of newly synthesized compounds where multiple isomers are possible. By calculating and comparing the formation energies of different potential conformers or isomers, the most thermodynamically stable and likely product can be identified. mdpi.com This approach was used to confirm the structure of 5-(benzo[d]imidazo[2,1-b]thiazol-2-yl)-N,4-dimethylthiazol-2-amine, where the calculated formation energies allowed for the confident discrimination between two possible isomers, 7A and 7B. mdpi.com

Table 2: Comparative Formation Energies for Isomer Confirmation

Conformer / Isomer Formation Energy (kcal/mol) Relative Stability
Isomer 7A -34.87 More Stable
Isomer 7B -28.99 Less Stable

This table illustrates how calculated formation energies are used to determine the most stable molecular structure among possible isomers. mdpi.com

These theoretical investigations highlight how the flexibility of the benzo[d]thiazole scaffold is controlled by a delicate balance of steric and electronic factors, leading to preferred low-energy conformations.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Substituent Nature and Position on Electronic and Steric Profiles

The electronic and steric characteristics of the benzothiazole (B30560) core are highly tunable through the strategic placement of various substituent groups. The nature of these groups—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—and their position on the fused ring system can profoundly alter the molecule's properties, such as its reactivity, stability, and optical characteristics. nih.govresearchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in quantifying these effects. mdpi.com A key parameter often examined is the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally implies higher reactivity and greater ease of electronic transitions, which is crucial for applications in organic semiconductor materials. mdpi.comnih.gov

Research has shown that the introduction of strong electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), tends to lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap. nih.govmdpi.com For instance, a computational study on benzothiazole derivatives demonstrated that a compound featuring a -CF₃ substituent had the lowest HOMO-LUMO energy gap in its series, indicating it was the most reactive and least stable. mdpi.com Conversely, compounds with electron-donating groups like methyl (-CH₃) or those with no substituents tend to have larger energy gaps, rendering them more stable and less reactive. nih.govmdpi.com The position of the substituent is also critical; changes at the 2-position of the benzothiazole ring, for example, have been shown to progressively increase the energy gap, thereby reducing the molecule's reactivity. scirp.org

These electronic modifications also come with steric implications. Bulky substituents can influence the molecule's conformation and its ability to interact with other molecules or biological targets, affecting its solubility, crystal packing, and binding affinity.

Compound SeriesSubstituentEffect on HOMO/LUMOEffect on Energy Gap (ΔE)ImplicationReference
Furan-based Benzothiazole-NO₂ (EWG)Lowers EHOMO and ELUMOReducedAdvantageous for charge transport nih.gov
Phenyl-substituted Benzothiazole-CF₃ (EWG)-Lowest in series (4.46 eV)Least stable, most reactive mdpi.com
Phenyl-substituted Benzothiazole-CH₃ (EDG)-High in series (4.71 eV)More stable, less reactive mdpi.com
2-substituted Benzothiazole-OH-Highest in series (0.2058 eV)Least reactive scirp.org
2-substituted Benzothiazole-SCH₃-Lowest in series (0.1841 eV)Most reactive scirp.org

Rational Design of Benzo[d]thiazole Derivatives for Tuned Chemical Properties

Rational design leverages the insights gained from SAR studies to create new molecules with enhanced or specific properties. This involves deliberate modifications to a known chemical scaffold, such as 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone, to achieve a desired outcome.

Scaffold modification involves altering the core structure of the benzothiazole molecule. A powerful approach within this strategy is molecular hybridization, which combines the benzothiazole scaffold with other distinct chemical moieties or "privileged scaffolds" known to possess desirable properties. nih.govmdpi.com This technique aims to create a new hybrid molecule that may exhibit synergistic or additive effects from its constituent parts. nih.gov

The benzothiazole ring system is a versatile platform for such modifications due to its synthetic accessibility. nih.gov For example, researchers have designed novel VEGFR-2 inhibitors by adopting a bioisosteric replacement of a pyridine (B92270) ring with the benzothiazole scaffold and then linking it to other pharmacophores like 1,3,4-thiadiazole (B1197879) via flexible linkers. nih.gov Another strategy involves creating hybrid molecules by linking the benzothiazole core to hydrazone moieties, which are recognized for their biological importance. uky.edu The 2-acetylbenzothiazole (B155973) structure, closely related to the subject compound, is frequently used as a starting material for synthesizing hybrid molecules that incorporate other heterocyclic systems like benzofuran. researchgate.net These hybridization strategies are not limited to biological applications but are also employed in materials science to develop compounds with unique optical and electronic properties. nih.gov

In the context of medicinal chemistry, a pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. researchgate.net Identifying the key pharmacophoric features of a class of compounds like benzothiazole derivatives is a cornerstone of rational drug design.

Studies have identified several common features for bioactive benzothiazoles. A typical pharmacophore model might include:

Hydrogen Bond Acceptors (A): Atoms capable of accepting a hydrogen bond.

Hydrogen Bond Donors (D): Atoms capable of donating a hydrogen bond.

Hydrophobic Sites (H): Non-polar regions of the molecule.

Aromatic Rings (R): Planar, cyclic, conjugated ring systems.

For instance, one study on benzothiazole derivatives as potential p56lck inhibitors developed a six-point pharmacophore hypothesis, AADHRR, consisting of two hydrogen bond acceptors, one donor, one hydrophobic site, and two aromatic rings. researchgate.net Another analysis of VEGFR-2 inhibitors identified a flat heteroaromatic system as a crucial "hinge binder". nih.gov Understanding these features allows chemists to navigate the vast "chemical space"—the entirety of all possible molecules—to design new derivatives that fit the pharmacophore model, thereby increasing the probability of desired activity. acs.org This knowledge guides the modification of the benzothiazole scaffold, such as by adding specific functional groups that match the identified pharmacophoric points. mdpi.com

Computational Approaches to Optimize Molecular Interactions

Computational chemistry has become an indispensable tool for the rational design and optimization of benzothiazole derivatives. researchgate.net These in silico methods allow researchers to predict molecular properties and visualize interactions before undertaking costly and time-consuming laboratory synthesis. mdpi.com

Density Functional Theory (DFT) calculations are frequently used to investigate the intrinsic electronic properties of molecules. mdpi.com As discussed in section 5.1, DFT can accurately predict geometries, HOMO-LUMO energy gaps, and charge distributions, which are fundamental to a molecule's stability and reactivity. nih.govmdpi.com This allows for the pre-screening of designed compounds to assess their electronic suitability for a given application.

Molecular Docking is another critical computational technique, particularly in drug discovery. nih.gov This method simulates the binding of a ligand (the benzothiazole derivative) into the active site of a biological target, such as an enzyme or receptor. mdpi.com The simulation predicts the preferred binding orientation and calculates a scoring function to estimate the binding affinity. mdpi.com Docking studies on 2-aminobenzothiazole (B30445) derivatives with the aldose reductase (ALR2) enzyme, for example, revealed that the benzothiazole base is the primary source of interaction with the enzyme's active site through π-π, π-alkyl, and π-sulfur interactions. mdpi.com By visualizing these interactions, chemists can rationally modify the molecule's structure—for instance, by adding a group that can form an additional hydrogen bond—to optimize its binding and enhance its potency. nih.gov

These computational approaches provide a powerful feedback loop for molecular design. An initial design can be evaluated in silico, the results can be used to refine the structure, and the process can be iterated to arrive at an optimized candidate for synthesis and experimental testing.

Applications of Benzo D Thiazole Derivatives in Advanced Materials and Chemical Technology

Development as Organic Functional Materials and Semiconductors

The versatility of the benzo[d]thiazole scaffold allows for its incorporation into a wide range of organic semiconductors. nih.govnih.gov These materials are prized for their potential to create lightweight, flexible, and cost-effective electronic devices. The thiazole (B1198619) ring is a common electron-accepting heterocycle, and moieties based on it have been widely integrated into organic semiconductors, leading to high performance in electronic devices. nih.gov

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. Benzo[d]thiazole derivatives have been successfully used as the active semiconductor layer in OFETs. mdpi.com The rigid, planar structure of the fused ring system facilitates efficient intermolecular π–π stacking, which is crucial for charge transport. rsc.org By chemically modifying the core structure, researchers can tune the charge carrier mobility. For instance, creating donor-acceptor (D-A) architectures using the electron-accepting benzothiazole (B30560) unit can produce materials that exhibit ambipolar behavior, meaning they can transport both positive charges (holes) and negative charges (electrons). nih.gov

Table 1: Charge Transport Properties of Selected Benzothiazole Derivatives This table presents representative data for different benzothiazole derivatives to illustrate their semiconductor properties. The specific values are dependent on the full molecular structure and experimental conditions.

Derivative ClassHole Mobility (λhole) (eV)Electron Mobility (λelec) (eV)Key Structural FeatureReference
Furan-Substituted0.2010.272Donor-Acceptor Structure mdpi.com
Thiophene-Substituted0.2310.303Donor-Acceptor Structure mdpi.com
Carbazole-Bridged--High Quantum Yield in Film mdpi.com

In the realm of display and lighting technology, benzo[d]thiazole derivatives serve as key components in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net They can be employed as fluorescent emitters or as host materials in the emissive layer. Their high thermal stability and ability to form stable amorphous films are advantageous for device fabrication. mdpi.com For example, blue fluorescent materials based on benzothiazole have been synthesized for use in OLEDs, achieving high brightness and efficiency. researchgate.net

For renewable energy, these derivatives are used in Organic Photovoltaic cells (OPVs), also known as solar cells. nih.gov Their strong electron-accepting properties are leveraged to create D-A polymers and small molecules that can absorb sunlight efficiently and facilitate the separation of charge necessary for generating electricity. bohrium.com The ability to tune the material's band gap allows for the absorption of a broader range of the solar spectrum, enhancing device performance. nih.gov

Optoelectronic Properties and Charge Transfer Characteristics

The electronic behavior of benzo[d]thiazole derivatives is governed by their molecular structure, which can be precisely controlled through synthesis. This allows for the fine-tuning of their optoelectronic and charge transfer properties for specific applications.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the band gap, a critical parameter for any semiconductor. nih.gov For benzo[d]thiazole derivatives, this band gap can be engineered by attaching various electron-donating or electron-withdrawing groups to the core structure. mdpi.commdpi.com

Table 2: Calculated Energy Gaps of Modified Benzothiazole Derivatives This table shows theoretical data on how different substituents can alter the HOMO-LUMO energy gap, demonstrating the principle of band gap engineering.

Derivative (Computational Model)HOMO (eV)LUMO (eV)Energy Gap (eV)Key SubstituentReference
Comp1 (Thiophene-based)-5.59-1.953.64Thiophene nih.gov
Comp3 (Furan-based with -NO₂)-6.18-3.352.83-NO₂ (withdrawing) nih.gov
Comp4 (Furan-based with -CH₃)-5.52-1.923.60-CH₃ (donating) nih.gov

Certain classes of benzothiazole derivatives exhibit chromism, the ability to change color in response to an external stimulus. Photochromism, a reversible color change induced by light, has been theoretically studied in 2-(2-Hydroxyphenyl) benzothiazole (HBT) derivatives. nih.gov This phenomenon is driven by an excited-state intramolecular proton transfer (ESIPT) process. mdpi.comnih.gov Such materials have potential applications in optical data storage, molecular switches, and smart windows.

Thermochromism, a color change in response to temperature, has been observed in some metal complexes of benzothiazole derivatives, which can exhibit a green-to-yellow transformation upon heating. researchgate.net This property is useful for developing temperature sensors and indicators.

Chemical Sensing Agents and Molecular Probes

The inherent fluorescence of many benzo[d]thiazole derivatives makes them excellent candidates for chemical sensors and molecular probes. mdpi.comresearchgate.net Their photophysical properties, such as fluorescence intensity and wavelength, can change upon interaction with a specific analyte. researchgate.net This "turn-on" or "turn-off" response allows for the sensitive and selective detection of various chemical and biological species.

Benzothiazole-based fluorescent probes have been designed to detect a wide range of targets, including:

Biomolecules: Probes have been developed that show a significant increase in fluorescence upon binding to duplex and quadruplex DNA, which can be useful for cell imaging and diagnostics. researchgate.net

Ions and Small Molecules: Highly sensitive sensors for detecting cyanide ions (CN⁻) in water and living cells have been created, with detection limits far below the maximum allowable concentrations set by the World Health Organization. spectroscopyonline.com Other probes have been synthesized for detecting hydrazine (B178648) and hydrogen peroxide. nih.govmdpi.com

These sensors often operate through mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or aggregation-induced emission (AIE), where the fluorescence is enhanced in an aggregated state. researchgate.netmdpi.com

Mechanistic Investigations of Chemical Reactivity and Environmental Transformations

Atmospheric Oxidation Mechanisms of Benzo[d]thiazole Systems

Benzothiazole (B30560) and its derivatives can enter the gas phase due to their vapor pressures, where they are subject to atmospheric oxidation. nih.govacs.org The primary oxidant responsible for the atmospheric degradation of these compounds is the hydroxyl radical (OH). nih.govacs.org The reaction kinetics and mechanisms for the benzothiazole family provide a framework for understanding the atmospheric fate of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone.

The atmospheric oxidation of benzothiazole systems initiated by hydroxyl (OH) radicals proceeds through complex, multi-step pathways. acs.org For substituted benzothiazoles like 2-methylbenzothiazole (B86508) (MeBTH), a close structural analog to this compound, the reaction with OH radicals follows two principal routes: addition to the benzene (B151609) ring and hydrogen abstraction from the methyl group. nih.govacs.org

Hydrogen Abstraction from the Methyl Group: A second significant pathway involves the OH radical abstracting a hydrogen atom from the methyl group at the C2 position. nih.govacs.org This abstraction initiates a more complex, five-stage sequence involving two oxygen molecules and one nitric oxide (NO) molecule, ultimately leading to the formation of an aldehyde product (e.g., 1,3-benzothiazole-2-carbaldehyde (B1267632) from MeBTH). nih.govacs.org This pathway is responsible for the remaining ~33% of the MeBTH-OH reaction. nih.govresearchgate.net Both the addition and abstraction pathways involve a critical spin flip of unpaired electrons, which facilitates the necessary transition between electronic states for the reaction to proceed. nih.govacs.org

Given the structure of this compound, its reaction with OH radicals is expected to follow analogous pathways. The presence of the acetyl group at the C5 position may influence the electronic distribution of the benzene ring, potentially altering the preferred sites for OH radical addition.

Table 1: Key Reaction Pathways and Products in the OH-Initiated Oxidation of 2-Methylbenzothiazole

Reaction Pathway Initial Site of Attack Key Intermediates Final Products Percentage of Overall Reaction
OH Addition Benzene Ring (C4, C5, C6, C7) n-OHMeBTH radical Phenol-type isomers (n-OH-MeBTH) ~67%
H-Abstraction Methyl Group (at C2) CH₂BTH radical Aldehyde (2-CHO-BTH) ~33%

Data derived from studies on 2-methylbenzothiazole (MeBTH), a structural analog. nih.govresearchgate.net

Oxidative degradation by OH radicals is a significant removal process for benzothiazoles in the atmosphere, directly influencing their environmental persistence and transport. nih.govresearchgate.net The rate constant for the reaction between 2-methylbenzothiazole and OH radicals at 298 K is approximately (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is about 50% faster than the reaction with the unsubstituted benzothiazole. nih.govresearchgate.net

Based on this rate constant, the atmospheric lifetime of 2-methylbenzothiazole can be estimated. Assuming a typical atmospheric OH radical concentration of 10⁶ radicals cm⁻³, the lifetime is about 4 days. nih.govacs.org In environments with higher OH concentrations, such as 10⁷ radicals cm⁻³, the lifetime could be as short as 9 hours. nih.govresearchgate.net This indicates that OH-initiated oxidation is a major factor in the atmospheric fate of these compounds, limiting their long-range transport and leading to the formation of secondary products. nih.govresearchgate.net The transformation products, such as hydroxylated and aldehydic derivatives, may have their own environmental and toxicological profiles. acs.org

Table 2: Atmospheric Lifetime Estimates for Benzothiazole Analogs

Compound OH Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) Estimated Atmospheric Lifetime (at 10⁶ OH cm⁻³)
Benzothiazole (BTH) 2.1 ± 0.1 × 10⁻¹² ~5.5 days
2-Methylbenzothiazole (MeBTH) 3.0 ± 0.4 × 10⁻¹² ~4 days

Data sourced from kinetic studies at 298 K. nih.govrsc.org

Theoretical Analysis of Chemical Stability and Degradation Propensities

The chemical stability of a molecule is often correlated with its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap (ΔE). mdpi.com A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron to a higher energy state. mdpi.com

Theoretical studies on various 2-substituted benzothiazoles have shown that the nature of the substituent significantly affects the electronic structure and the HOMO-LUMO gap. scirp.org For instance, a study comparing benzothiazole with derivatives like 2-hydroxybenzothiazole (B105590) (2-OH_BTH) and 2-methylthiobenzothiazole (2-SCH3_BTH) found that 2-OH_BTH was the most stable (highest ΔE), while 2-SCH3_BTH was the most reactive (lowest ΔE). scirp.org

Q & A

Basic: What are the standard synthetic routes for 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, thiourea derivatives and α-chloroketones (e.g., 2-chloroacetylacetone) are refluxed in ethanol for 24 hours under catalytic conditions (e.g., LiCl). Purification involves silica gel chromatography with hexane-ethyl acetate gradients . Optimization focuses on solvent choice (absolute ethanol for higher yields), stoichiometric ratios (excess α-chloroketone to drive completion), and temperature control to minimize side products.

Basic: Which spectroscopic and chromatographic methods are used to characterize this compound?

  • 1H NMR (300 MHz, CDCl3): Peaks at δ 2.53–2.66 ppm confirm methyl groups, while aromatic protons appear at δ 7.07–7.89 ppm .
  • IR spectroscopy : Bands near 1745 cm⁻¹ (C=O stretch) and 1637 cm⁻¹ (C=N/C=C vibrations) validate the ketone and thiazole moieties .
  • Chromatography : Reverse-phase HPLC or TLC (EtOAc/hexane) monitors reaction progress, with flash column chromatography used for purification .

Basic: How is the compound screened for preliminary biological activity in cancer research?

The MTT assay is standard for evaluating cytotoxicity against cell lines (e.g., MCF-7 breast cancer cells). Compounds are tested at concentrations ranging from 1–100 µM, with IC50 values calculated using dose-response curves. Cisplatin is often the positive control (e.g., IC50 = 13.6 µM in MCF-7) .

Advanced: How can structural modifications enhance anticancer activity?

Hybridization with pyridine or chalcone moieties improves target specificity. For instance, introducing fluorophenyl groups increases lipophilicity, enhancing membrane permeability. Derivatives like (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone show improved binding to kinases (e.g., PI3Kα) linked to colon cancer . Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing substituents at the thiazole C4 position for potency .

Advanced: What computational strategies are used to predict target interactions?

Molecular docking (e.g., AutoDock Vina) models binding to proteins like Rab7b, a GTPase implicated in cancer metastasis. Ligand structures are energy-minimized, and docking scores (∆G values) correlate with experimental IC50 data. For example, derivative 9 (IC50 = 14.6 µM) showed strong hydrogen bonding with Rab7b’s Tyr-152 and hydrophobic interactions with Leu-148 .

Advanced: How are ADME/Tox properties predicted for derivatives?

The admetSAR tool predicts properties like blood-brain barrier permeability, CYP450 inhibition, and Ames toxicity. For instance, derivatives with logP >3.5 may exhibit poor solubility, while thiophene-containing analogs show higher hepatotoxicity risks .

Advanced: How can contradictions in biological data across studies be resolved?

Discrepancies in IC50 values (e.g., between MCF-7 and melanoma cells) may arise from cell-line-specific expression of targets like CDK1 or c-Met . Cross-validation using orthogonal assays (e.g., Western blotting for protein inhibition) and standardized protocols (e.g., fixed incubation times) reduces variability .

Advanced: What challenges exist in brominating the thiazole core?

Bromination of 1-(thiazol-5-yl)ethanone derivatives requires careful control of stoichiometry (1:1 NBS/CHCl3) to avoid over-halogenation. Modest yields (45%) are typical, but products like 2-bromo-1-(thiazol-5-yl)-2-(triazol-1-yl)ethanone are stable for downstream Knorr condensations with thioureas .

Advanced: What mechanisms underlie its antimicrobial activity?

Thiazole derivatives disrupt bacterial membrane integrity via interactions with penicillin-binding proteins (PBPs). Substituents like nitro or hydroxy groups on phenyl rings enhance activity against Gram-positive strains (e.g., S. aureus), with MIC values <10 µg/mL .

Advanced: How does X-ray crystallography resolve structural ambiguities?

Single-crystal X-ray diffraction confirms regioselectivity in cyclocondensation reactions. For example, the bond angle at C5 of the thiazole ring (≈120°) validates sp² hybridization, critical for planar binding to kinase active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylbenzo[d]thiazol-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Methylbenzo[d]thiazol-5-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.